Diethatyl ethyl
Overview
Description
Biochemical Analysis
Biochemical Properties
Diethatyl-ethyl plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It is known to inhibit the activity of certain enzymes involved in the biosynthesis of essential amino acids in plants, thereby preventing the growth of weeds. The compound interacts with enzymes such as acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids. By inhibiting ALS, Diethatyl-ethyl disrupts the production of these amino acids, leading to the death of the target plants .
Cellular Effects
Diethatyl-ethyl affects various types of cells and cellular processes. In plant cells, it inhibits cell division and elongation, leading to stunted growth and eventual death of the plant. The compound influences cell signaling pathways by interfering with the synthesis of essential amino acids, which are vital for protein synthesis and other metabolic processes. Additionally, Diethatyl-ethyl can alter gene expression by inhibiting the transcription of genes involved in amino acid biosynthesis .
Molecular Mechanism
The molecular mechanism of Diethatyl-ethyl involves its binding to the active site of acetolactate synthase (ALS), an enzyme responsible for the biosynthesis of branched-chain amino acids. By binding to ALS, Diethatyl-ethyl inhibits its activity, preventing the formation of essential amino acids such as valine, leucine, and isoleucine. This inhibition leads to a disruption in protein synthesis and other metabolic processes, ultimately causing the death of the target plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethatyl-ethyl have been observed to change over time. The compound is moderately persistent in soil, with its stability and degradation influenced by environmental conditions such as temperature, pH, and microbial activity. Long-term exposure to Diethatyl-ethyl can lead to the accumulation of the compound in soil, potentially affecting non-target organisms. In in vitro studies, Diethatyl-ethyl has been shown to maintain its herbicidal activity over extended periods, although its effectiveness may decrease due to degradation .
Metabolic Pathways
Diethatyl-ethyl is involved in several metabolic pathways, primarily related to its role as an herbicide. The compound is metabolized in plants through processes such as hydroxylation and conjugation, leading to the formation of various metabolites. These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The primary metabolic pathway involves the conversion of Diethatyl-ethyl to its hydroxylated and conjugated forms, which are then excreted from the plant .
Transport and Distribution
Within cells and tissues, Diethatyl-ethyl is transported and distributed through various mechanisms. The compound can be absorbed by plant roots and translocated to different parts of the plant, including leaves and stems. Transporters and binding proteins play a crucial role in the movement of Diethatyl-ethyl within the plant, affecting its localization and accumulation. The distribution of Diethatyl-ethyl is influenced by factors such as plant species, growth stage, and environmental conditions .
Subcellular Localization
The subcellular localization of Diethatyl-ethyl is primarily within the chloroplasts, where it exerts its herbicidal activity. The compound targets the acetolactate synthase (ALS) enzyme, which is localized in the chloroplasts. By inhibiting ALS, Diethatyl-ethyl disrupts the biosynthesis of branched-chain amino acids, leading to the inhibition of protein synthesis and other metabolic processes. The localization of Diethatyl-ethyl within the chloroplasts is crucial for its effectiveness as an herbicide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethatyl-ethyl involves the reaction of 2,6-diethylaniline with chloroacetyl chloride to form N-(2,6-diethylphenyl)-2-chloroacetamide. This intermediate is then reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to yield diethatyl-ethyl .
Industrial Production Methods: Industrial production of diethatyl-ethyl follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Diethatyl ethyl undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in diethatyl-ethyl can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or catalyst.
Major Products Formed:
Hydrolysis: Formation of the corresponding acid and alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethatyl ethyl has several applications in scientific research, including:
Agricultural Chemistry: Used as a herbicide to study the effects of weed control on crop yield and quality.
Environmental Science: Research on the environmental impact and degradation pathways of diethatyl-ethyl in soil and water.
Biological Studies: Investigations into the mode of action of diethatyl-ethyl on plant physiology and biochemistry.
Mechanism of Action
Diethatyl ethyl exerts its herbicidal effects by inhibiting the synthesis of essential amino acids in plants. It targets specific enzymes involved in the biosynthesis pathways, leading to the disruption of protein synthesis and ultimately causing the death of the plant . The molecular targets include enzymes such as acetolactate synthase, which is crucial for the production of branched-chain amino acids .
Comparison with Similar Compounds
Acetochlor: Another herbicide with a similar mode of action but different chemical structure.
Metolachlor: A pre-emergent herbicide used to control grasses and broadleaf weeds.
Uniqueness of Diethatyl ethyl: this compound is unique in its specific targeting of enzymes involved in amino acid biosynthesis, making it highly effective against a broad spectrum of weeds. Its chemical structure allows for selective action, minimizing damage to crops while effectively controlling weed growth .
Properties
IUPAC Name |
ethyl 2-(N-(2-chloroacetyl)-2,6-diethylanilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-4-12-8-7-9-13(5-2)16(12)18(14(19)10-17)11-15(20)21-6-3/h7-9H,4-6,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKSADNZWSKCRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(CC(=O)OCC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032539 | |
Record name | Diethatyl-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethatyl ethyl appears as colorless crystals. Used as a selective herbicide. | |
Record name | DIETHATYL ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18112 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
38727-55-8 | |
Record name | DIETHATYL ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18112 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethatyl-ethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38727-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethatyl-ethyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038727558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethatyl-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-(chloroacetyl)-N-(2,6-diethylphenyl)glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHATYL-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U79T955O9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Q1: How does Diethatyl-ethyl interact with soil components?
A1: Diethatyl-ethyl exhibits strong sorption affinity towards clay minerals, particularly montmorillonite. Research suggests that this interaction occurs primarily through the carboxyl and amide carbonyl groups of the herbicide molecule. [, ] The strength of this sorption is influenced by the type of cation saturating the clay, with Na+ and K+ promoting stronger binding compared to Ca2+ and Mg2+. [, ] This sorption phenomenon plays a crucial role in the herbicide's fate and behavior in the soil environment.
Q2: What is the role of catalytic hydrolysis in the degradation of Diethatyl-ethyl?
A2: Catalytic hydrolysis is a significant degradation pathway for Diethatyl-ethyl in the environment. Studies indicate that adsorption onto clay surfaces can catalyze the hydrolysis of this herbicide. [, ] This process involves nucleophilic substitution at both the carboxyl and amide carbon atoms. Hydrolysis at the carboxyl carbon leads to the cleavage of the ester bond, forming diethatyl and its dechlorinated derivative. [, ] Alternatively, hydrolysis at the amide carbon results in the formation of an ethyl ester derivative and its corresponding acid. [, ]
Q3: Are there any analytical methods for detecting Diethatyl-ethyl residues?
A4: Yes, sensitive and selective analytical techniques have been developed for the detection and quantification of Diethatyl-ethyl residues in various matrices. One such method involves magnetic solid-phase extraction using molecularly imprinted polymers coupled with ultra-high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). [] This approach has demonstrated high recovery rates and low detection limits for Diethatyl-ethyl and other amide herbicides in fish samples. []
Q4: Does Diethatyl-ethyl exhibit cross-reactivity with other herbicides?
A5: Interestingly, antibodies developed against Diethatyl-ethyl demonstrated high specificity with minimal cross-reactivity to other structurally similar herbicides. [, ] ELISA (Enzyme-Linked Immunosorbent Assay) kits utilizing these antibodies have been developed for the rapid screening of Diethatyl-ethyl residues in plant products. [, ] These findings highlight the potential for developing highly specific detection methods for monitoring herbicide residues.
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